
6-(2-Chloropropanoyl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chloropropanoyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C9H11ClO2 It is a derivative of cyclohexenone, featuring a chloropropanoyl group attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloropropanoyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-one with 2-chloropropanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Chloropropanoyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloropropanoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(2-Chloropropanoyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(2-Chloropropanoyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the chloropropanoyl group.
2-Chlorocyclohexanone: A related compound with a chlorine atom directly attached to the cyclohexanone ring.
2-Chloropropanoylcyclohexane: A similar compound with a saturated cyclohexane ring instead of a cyclohexene ring.
Uniqueness
6-(2-Chloropropanoyl)cyclohex-2-en-1-one is unique due to the presence of both a chloropropanoyl group and a cyclohexene ring.
Propriétés
Numéro CAS |
76430-36-9 |
|---|---|
Formule moléculaire |
C9H11ClO2 |
Poids moléculaire |
186.63 g/mol |
Nom IUPAC |
6-(2-chloropropanoyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C9H11ClO2/c1-6(10)9(12)7-4-2-3-5-8(7)11/h3,5-7H,2,4H2,1H3 |
Clé InChI |
WXVWCAJUSWMMQE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1CCC=CC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


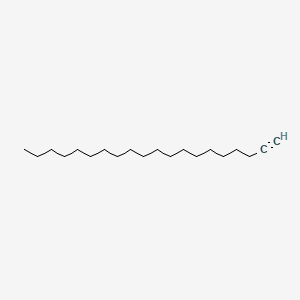
![1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)](/img/structure/B13799927.png)
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)
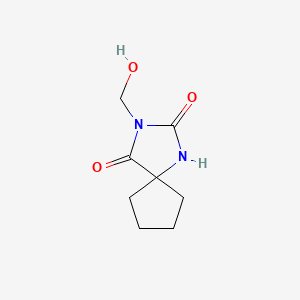
![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)
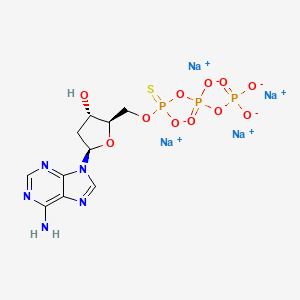
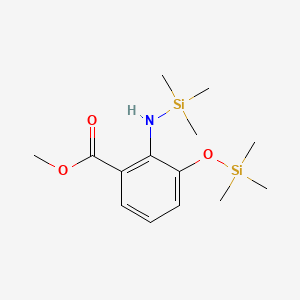
![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
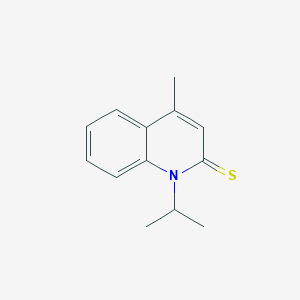
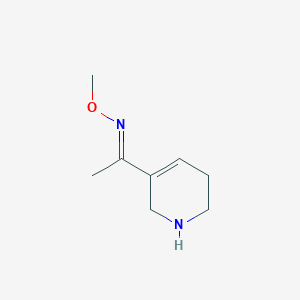

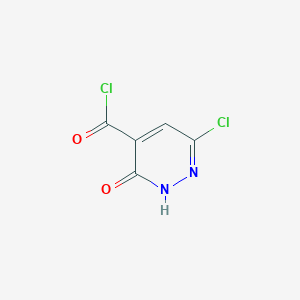
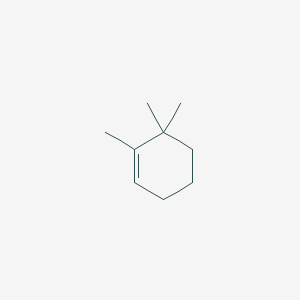
![N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)
